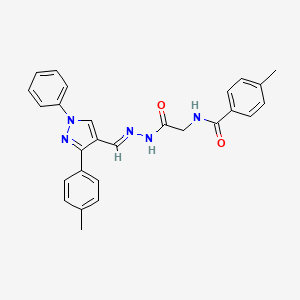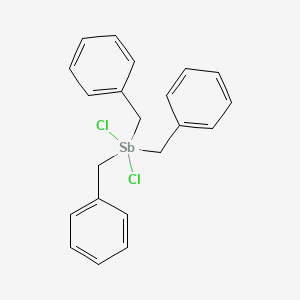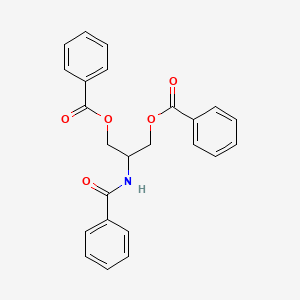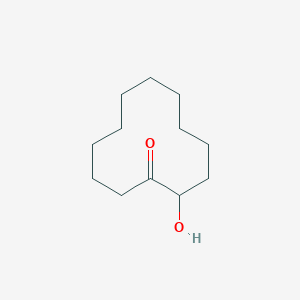
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a phenoxyphenyl group and an asparagine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine typically involves the reaction of 4-phenoxyphenylamine with asparagine derivatives under specific conditions. One common method involves the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the phenoxyphenyl group and the asparagine moiety. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine undergoes various chemical reactions, including:
Oxidation: The phenoxyphenyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reducing agent used.
Substitution: The phenoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine involves its interaction with specific molecular targets. In biological systems, it may bind to proteins or enzymes, modulating their activity. The phenoxyphenyl group can interact with hydrophobic pockets in proteins, while the asparagine moiety can form hydrogen bonds with amino acid residues. These interactions can lead to changes in protein conformation and function, ultimately affecting cellular pathways and processes.
Comparaison Avec Des Composés Similaires
N-(4-phenoxyphenyl)-N~2~-prop-2-en-1-ylasparagine can be compared with other similar compounds, such as:
N-(4-phenoxyphenyl)ethylamine: Similar structure but lacks the asparagine moiety, resulting in different biological activity.
N-(4-phenoxyphenyl)acetamide: Contains an acetamide group instead of the asparagine moiety, leading to variations in chemical reactivity and applications.
4-phenoxyphenylboronic acid: Used in organic synthesis but has different functional groups and reactivity compared to this compound.
The uniqueness of this compound lies in its combination of the phenoxyphenyl group and the asparagine moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H20N2O4 |
|---|---|
Poids moléculaire |
340.4 g/mol |
Nom IUPAC |
4-oxo-4-(4-phenoxyanilino)-2-(prop-2-enylamino)butanoic acid |
InChI |
InChI=1S/C19H20N2O4/c1-2-12-20-17(19(23)24)13-18(22)21-14-8-10-16(11-9-14)25-15-6-4-3-5-7-15/h2-11,17,20H,1,12-13H2,(H,21,22)(H,23,24) |
Clé InChI |
UZLRNQCFQBIUIM-UHFFFAOYSA-N |
SMILES canonique |
C=CCNC(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![N-(4-{4-[(aminocarbonyl)amino]benzyl}phenyl)urea](/img/structure/B11955196.png)

![3-[(4-Methoxyphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11955215.png)



![N-[(3,4,5-trimethoxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11955246.png)
